7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C19H32N4O3S and a molecular weight of 396.556 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and alkylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction temperature is usually maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-hexadecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-decyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a unique decyl chain, which may influence its solubility, bioavailability, and interaction with biological targets. This structural difference can result in distinct biological activities and applications .
Properties
Molecular Formula |
C19H32N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-decyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O3S/c1-4-5-6-7-8-9-10-11-12-23-15-16(20-19(23)27-13-14(2)24)22(3)18(26)21-17(15)25/h14,24H,4-13H2,1-3H3,(H,21,25,26) |
InChI Key |
DGHRDNCOGJPDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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